1-(4-Iodophenyl)adamantane

Descripción

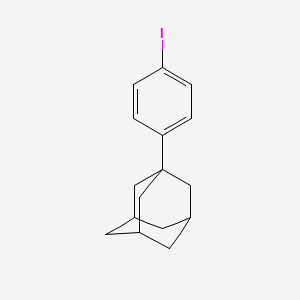

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-iodophenyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19I/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMVHLXCUOFVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571921 | |

| Record name | 1-(4-Iodophenyl)tricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98611-00-8 | |

| Record name | 1-(4-Iodophenyl)tricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Direct Synthesis Approaches to 1-(4-Iodophenyl)adamantane

Direct synthesis methods are typically characterized by the formation of the aryl-adamantane bond in a single key step or the direct functionalization of a pre-formed 1-phenyladamantane (B241783) intermediate.

Friedel-Crafts Alkylation: A classic and straightforward method for forming aryl-alkane bonds is the Friedel-Crafts alkylation. This approach involves the reaction of an adamantyl precursor, which can act as a source of the stable tertiary adamantyl carbocation, with an iodo-substituted benzene (B151609) ring. A strong Lewis acid is required to facilitate the reaction.

Reaction Scheme:

Reactants: 1-Bromoadamantane (B121549) (or 1-adamantanol) and iodobenzene (B50100).

Catalyst: A Lewis acid such as Aluminum chloride (AlCl₃) or Indium(III) chloride (InCl₃).

Mechanism: The Lewis acid abstracts the bromide from 1-bromoadamantane, generating a stable 1-adamantyl carbocation. This electrophile then attacks the electron-rich iodobenzene ring. Due to the steric bulk of the adamantyl group and the electronic properties of the iodine atom (ortho-, para-directing), the primary product is the para-substituted isomer, this compound.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Conditions |

| 1-Bromoadamantane | Iodobenzene | AlCl₃ | Carbon disulfide | Room Temperature |

| 1-Adamantanol (B105290) | Iodobenzene | InCl₃ | Dichloromethane | Reflux |

Electrophilic Iodination of 1-Phenyladamantane: An alternative and highly effective direct approach begins with the precursor 1-phenyladamantane. The adamantyl group is an activating, ortho-, para-directing group, making the attached phenyl ring susceptible to electrophilic aromatic substitution. The para position is sterically favored, leading to high regioselectivity.

Reaction Scheme:

Reactant: 1-Phenyladamantane.

Iodinating System: This reaction requires an electrophilic iodine source. Common systems include:

N-Iodosuccinimide (NIS) with a catalytic amount of acid: Acids like trifluoroacetic acid (TFA) activate NIS, generating a potent electrophilic iodine species. organic-chemistry.orgorganic-chemistry.org

Molecular Iodine (I₂) with an oxidizing agent: The relatively unreactive I₂ is activated by an oxidant which converts it to a more electrophilic species (e.g., I⁺). Suitable oxidants include nitric acid, iodic acid (HIO₃), sodium periodate (B1199274) (NaIO₄), or silica-supported ferric nitrate (B79036) (silfen). researchgate.netwikipedia.orgresearchgate.net

| Reactant | Iodinating Agent | Activator/Oxidant | Solvent | Typical Conditions |

| 1-Phenyladamantane | N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Acetonitrile | Room Temperature |

| 1-Phenyladamantane | Iodine (I₂) | Iodic acid (HIO₃) | Acetic acid/H₂O | 50-70 °C |

| 1-Phenyladamantane | Iodine (I₂) | Nitric Acid | Acetic acid | Room Temperature |

Cross-Coupling Strategies for Aryl-Adamantane Linkages

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for forming carbon-carbon bonds, including the specific aryl-adamantane linkage in this compound.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, involving the coupling of an organoboron compound with an organohalide. To synthesize this compound, this reaction would couple an adamantyl-boron species with a di-halogenated benzene.

Reaction Scheme:

Coupling Partners: 1-Adamantylboronic acid and 1,4-diiodobenzene.

Catalyst System: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, and a phosphine (B1218219) ligand.

Base: A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) is essential for the transmetalation step.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the adamantylboronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

The Sonogashira coupling is a method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. While it does not directly form the C(sp²)-C(sp³) aryl-adamantane single bond of the target compound, it is a crucial methodology for synthesizing important derivatives. For instance, this compound can serve as a key starting material in a subsequent Sonogashira reaction to build more complex molecular architectures.

Reaction Scheme (for derivatization):

Reactants: this compound and a terminal alkyne (e.g., Trimethylsilylacetylene).

Catalyst System: A palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA).

This reaction would yield a 1-(4-(alkynyl)phenyl)adamantane derivative, demonstrating the utility of the target compound as a synthetic building block.

The Mizoroki-Heck reaction couples an aryl halide with an alkene. Similar to the Sonogashira reaction, the standard Heck protocol is not a direct route to forming the single bond between an adamantane (B196018) cage and a phenyl ring. It is primarily used to create structures with a vinyl bridge. A hypothetical Heck reaction to form a related compound might involve coupling 1-bromoadamantane with 4-iodostyrene, though this is not a common strategy for creating the direct aryl-adamantane linkage and would result in a different molecular structure. Therefore, the Heck reaction is generally not a preferred method for the synthesis of this compound itself.

Precursor Synthesis and Intermediate Compound Transformations

The success of the synthetic methodologies described above relies on the availability of key precursors and intermediates.

Synthesis of 1-Phenyladamantane: This crucial intermediate for the electrophilic iodination route is readily prepared via the Friedel-Crafts alkylation of benzene with 1-bromoadamantane or 1-adamantanol using a Lewis acid catalyst like AlCl₃.

Synthesis of 1-Haloadamantanes: 1-Bromoadamantane and 1-iodoadamantane (B1585816) are common starting materials. They are typically synthesized from adamantane itself through free-radical halogenation or from 1-adamantanol using the appropriate hydrohalic acid.

Synthesis of 1-Adamantylboronic Acid: This key precursor for the Suzuki-Miyaura route can be synthesized from 1-bromoadamantane. The common method involves the formation of a Grignard reagent (1-adamantylmagnesium bromide) followed by its reaction with a trialkyl borate, such as trimethyl borate, and subsequent acidic workup. google.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters for each synthetic approach.

For Friedel-Crafts Reactions:

Catalyst Choice: While AlCl₃ is traditional, milder Lewis acids like InCl₃ or FeCl₃ can sometimes offer better selectivity and tolerate a wider range of functional groups.

Solvent and Temperature: The choice of solvent (e.g., CS₂, CH₂Cl₂, or using the arene as the solvent) and temperature control are critical to prevent side reactions and isomerization.

For Electrophilic Iodination:

Reagent Stoichiometry: Careful control of the amount of iodinating agent is necessary to prevent di-iodination, especially given the activating nature of the adamantyl group.

Acid Catalyst: In NIS-based iodinations, the choice and concentration of the acid catalyst can significantly impact the reaction rate and selectivity.

For Cross-Coupling Reactions:

Ligand Selection: The efficiency of palladium-catalyzed reactions is highly dependent on the phosphine ligand used. For sterically hindered substrates like adamantyl derivatives, bulky and electron-rich ligands (e.g., SPhos, XPhos, or adamantyl-containing phosphines) often provide superior results by promoting the oxidative addition and reductive elimination steps.

Base and Solvent: The choice of base and solvent system is crucial and must be empirically determined. A variety of inorganic bases (carbonates, phosphates) and organic solvents (toluene, dioxane, DMF) are commonly screened to find the optimal combination for substrate solubility and reaction rate.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical consideration for minimizing the environmental impact of its production. These principles focus on developing chemical processes that are efficient, reduce waste, and utilize less hazardous substances. While specific studies exclusively detailing a "green synthesis" of this compound are not extensively documented, the principles can be applied to its known synthetic pathways, primarily involving Friedel-Crafts alkylation followed by iodination, or the arylation of adamantane precursors.

Key green chemistry principles applicable to the synthesis of this compound include maximizing atom economy, utilizing safer solvents and reagents, employing catalytic reactions, and reducing unnecessary derivatization steps. yale.edusigmaaldrich.com

Atom Economy and Waste Prevention

One of the core tenets of green chemistry is the concept of atom economy, which measures the efficiency of a reaction in converting reactants into the final product. acs.orgjocpr.com Traditional syntheses of this compound may involve multi-step processes that generate significant waste. For instance, classical Friedel-Crafts reactions often use stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃), which are hydrolyzed during workup, producing large quantities of acidic waste.

A greener approach focuses on direct C-H functionalization. rsc.orgrsc.org This strategy aims to form the C-C bond between adamantane and the phenyl group without pre-functionalizing the starting materials, thereby improving atom economy and reducing the number of synthetic steps. nih.gov Avoiding halogenated adamantane precursors in favor of direct arylation circumvents the generation of inorganic salts as byproducts. rsc.org

Safer Solvents and Reagents

The choice of solvents and reagents plays a crucial role in the environmental footprint of a synthesis. Many conventional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives or, ideally, solvent-free conditions. sigmaaldrich.com

For the iodination step, traditional methods often employ molecular iodine with strong oxidizing agents or occur under harsh acidic conditions. d-nb.info Greener iodination techniques are being explored that utilize less hazardous reagents and conditions. Examples of such advancements include:

Mechanochemistry: Performing the iodination by mechanical grinding under solvent-free conditions, using reagents like solid iodine and silver nitrate, can significantly reduce solvent waste and energy consumption. nih.gov

Electrochemical Methods: In-situ generation of the iodinating agent through electrolysis in aqueous media presents a clean and efficient alternative, avoiding the need for organic solvents and harsh oxidants. nih.gov

Use of Safer Oxidants: Replacing strong acids and hazardous oxidants with systems like potassium iodide and ammonium (B1175870) peroxodisulfate offers a more environmentally benign pathway.

A patent for adamantane derivative synthesis highlights a method using 1-acyloxyadamantane instead of haloadamantanes. This process avoids the release of large quantities of corrosive hydrochloric or hydrobromic acid, aligning with the principle of designing less hazardous chemical syntheses. google.com

Catalysis over Stoichiometric Reagents

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. yale.eduedu.krd Catalysts are used in small amounts and can facilitate reactions multiple times, reducing waste and often enabling reactions under milder conditions.

In the context of synthesizing this compound, replacing stoichiometric Lewis acids in Friedel-Crafts reactions with recyclable solid acid catalysts or employing transition-metal-catalyzed C-H activation are significant green improvements. acs.org Photocatalysis, for example, can be used for the direct functionalization of the adamantane C-H bonds under mild conditions. acs.org These catalytic methods not only reduce waste but also enhance energy efficiency by lowering reaction temperatures and pressures. acs.org

The following table summarizes the application of green chemistry principles to potential synthetic steps for this compound.

| Synthetic Step | Conventional Method | Green Chemistry Alternative | Relevant Green Principle(s) |

|---|---|---|---|

| Arylation of Adamantane | Friedel-Crafts reaction with haloadamantane and a stoichiometric Lewis acid (e.g., AlCl₃). | Direct C-H arylation using a recyclable catalyst; photocatalytic functionalization. | Catalysis, Atom Economy, Waste Prevention. |

| Iodination of 1-Phenyladamantane | Use of molecular iodine with strong oxidizing agents (e.g., nitric acid). | Solvent-free mechanochemical iodination; electrochemical synthesis; use of safer oxidants (e.g., H₂O₂). | Safer Solvents and Auxiliaries, Less Hazardous Chemical Syntheses, Design for Energy Efficiency. |

| Starting Materials | Use of pre-functionalized, halogenated adamantanes. | Direct use of adamantane; use of 1-acyloxyadamantane to avoid strong acid byproducts. | Reduce Derivatives, Prevention. |

By integrating these principles, the synthesis of this compound can be systematically improved to be more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 1-(4-Iodophenyl)adamantane in solution. The molecule's inherent symmetry and distinct chemical environments give rise to a predictable and interpretable set of signals in both ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum is characterized by two main regions. The aliphatic region is dominated by the signals of the adamantyl cage protons. Due to the rigid, fused-ring structure, these protons exhibit complex splitting patterns, often appearing as overlapping multiplets or broad singlets. Typically, the bridgehead protons (-CH) appear at a different chemical shift than the methylene (B1212753) protons (-CH₂-). chemicalbook.comwikipedia.org For adamantane (B196018) itself, these signals are found at approximately 1.76 and 1.87 ppm, respectively. wikipedia.org In this compound, the signals for the 15 adamantyl protons are expected in a similar range, with slight shifts induced by the phenyl substituent. The aromatic region displays a classic AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. This pattern consists of two doublets, one for the protons ortho to the adamantyl group and another for the protons ortho to the iodine atom.

The ¹³C NMR spectrum provides complementary information, resolving each unique carbon environment. The adamantane cage is expected to show four distinct signals corresponding to the bridgehead carbon attached to the phenyl ring (C1'), the other three bridgehead carbons (C3'), the six methylene carbons adjacent to the substituted bridgehead (C2'), and the three methylene carbons further away (C4'). chemicalbook.commdpi.com For unsubstituted adamantane, the bridgehead and methylene carbons resonate at approximately 28.5 and 37.9 ppm. wikipedia.org In the aromatic region, four signals are anticipated: two for the quaternary carbons (one attached to the adamantyl group and one to the iodine atom) and two for the protonated aromatic carbons.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Adamantyl | -CH₂ (6H) | ~1.8-2.0 | ~38-40 |

| Adamantyl | -CH (9H) | ~2.1-2.3 | ~29-32 |

| Aromatic | CH (ortho to Adamantyl) | ~7.2-7.4 (d) | ~128-130 |

| Aromatic | CH (ortho to Iodine) | ~7.6-7.8 (d) | ~137-139 |

| Quaternary | C-Adamantyl | - | ~148-150 |

| Quaternary | C-Iodine | - | ~90-93 |

| Quaternary | Adamantyl C-1' | - | ~45-48 |

To unambiguously assign the proton and carbon signals, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal scalar couplings between adjacent protons. Within the adamantyl cage, it would show correlations between the bridgehead and methylene protons, helping to trace the connectivity through the rigid framework.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons. This would definitively link each adamantyl proton signal to its corresponding carbon and the aromatic proton signals to their respective carbons, confirming the assignments made from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Crucial correlations would be expected between the adamantyl protons closest to the phenyl ring and the quaternary ipso-carbon of the phenyl ring, as well as the ortho-aromatic carbons. This provides unequivocal proof of the connection between the adamantane and 4-iodophenyl moieties.

Solid-state NMR (ssNMR) provides insight into the structure, packing, and dynamics of this compound in its crystalline form. Adamantane derivatives are known for their rich solid-state behavior, including phase transitions and orientational disorder. ucl.ac.uk

¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) is the most common ssNMR experiment for such compounds. It would reveal chemical shifts for the carbon atoms in the solid state, which can differ from those in solution due to crystal packing effects. The presence of multiple signals for a single carbon site could indicate the presence of crystallographically inequivalent molecules in the asymmetric unit or the existence of different polymorphs. nih.govresearchgate.net

Furthermore, variable-temperature ssNMR studies can be used to investigate molecular dynamics. Like the closely related 1-iodoadamantane (B1585816), which exhibits complex phase transition behavior upon cooling, this compound may also undergo structural rearrangements that can be monitored by changes in the NMR spectra. ucl.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its molecular formula.

For this compound (C₁₆H₁₉I), the theoretical exact mass of the molecular ion [M]⁺ is 338.0532 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm).

In addition to the molecular ion, mass spectrometry reveals characteristic fragmentation patterns. For adamantane derivatives, fragmentation often involves cleavage of the adamantane cage. researchgate.netnist.gov The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak and fragment ions corresponding to the loss of the iodine atom ([M-I]⁺), followed by subsequent fragmentation of the resulting 1-phenyladamantane (B241783) cation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the adamantane cage appear just below 3000 cm⁻¹ (e.g., ~2900-2850 cm⁻¹). nih.govresearchgate.net

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.

Adamantane Cage Vibrations: The rigid adamantane structure gives rise to a series of characteristic bending and rocking vibrations in the fingerprint region (<1400 cm⁻¹). nist.govspectrabase.com

C-I Stretching: The carbon-iodine stretching vibration is expected at a low frequency, typically in the range of 600-500 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. Due to different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, particularly for symmetric vibrations of the aromatic ring and the adamantane cage.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch (Adamantyl) | 2950-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| Adamantyl CH₂ Scissoring | ~1450 | IR |

| Adamantyl Cage Vibrations | 1350-700 | IR, Raman |

| Aromatic C-H Out-of-Plane Bend | ~820 | IR |

| C-I Stretch | 600-500 | IR, Raman |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the 4-iodophenyl group. The adamantyl group acts as a bulky, non-conjugated auxochrome.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to exhibit absorption bands corresponding to π→π* electronic transitions within the benzene ring. For iodobenzene (B50100), characteristic absorption maxima appear around 227 nm and 257 nm. The presence of the adamantyl substituent may cause minor bathochromic (red) or hypsochromic (blue) shifts in these absorption maxima. Studies on related adamantane derivatives have shown that the electronic transitions are influenced by the substituents on the aromatic ring. nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

While a published crystal structure for this compound was not found, its molecular architecture can be predicted with high confidence. The structure would consist of a rigid adamantane cage with C-C bond lengths of approximately 1.54 Å and internal angles close to the ideal tetrahedral angle. wikipedia.org This cage is connected via a C-C single bond to a planar 4-iodophenyl ring.

Crystal Packing Analysis and Intermolecular Interactions

A thorough review of scientific literature and crystallographic databases reveals a notable absence of specific studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed experimental data regarding its crystal packing, such as space group, unit cell dimensions, and precise molecular arrangement within the lattice, are not publicly available at this time.

Table 1: Anticipated Intermolecular Interactions in this compound (Hypothetical)

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Halogen Bonding | Iodine Atom | Iodine Atom / Phenyl π-system | Directional control of molecular assembly |

| C-H···π Interactions | Adamantyl C-H / Phenyl C-H | Phenyl π-system | Stabilization of crystal lattice |

| Van der Waals Forces | All atoms | All atoms | Non-directional packing stabilization |

This table is hypothetical and based on interactions observed in structurally similar compounds. No experimental data for this compound is currently available to confirm these interactions.

Polymorphism and Crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals. Each polymorph possesses a distinct crystal structure and, consequently, different physicochemical properties.

Investigations into the scientific literature have found no specific reports detailing polymorphism or controlled crystallization studies for this compound. Research on closely related compounds, such as 1-iodoadamantane, has revealed complex polymorphic behavior with multiple phase transitions at different temperatures. ucl.ac.uk This suggests that substituted adamantanes can exhibit rich solid-state chemistry. However, the influence of the 4-iodophenyl group on the polymorphic landscape of the adamantane core has not been experimentally determined for this specific compound.

Therefore, there is no available data on different crystalline forms of this compound, the conditions under which they might form, or their relative stabilities.

Table 2: Summary of Crystallographic and Polymorphism Data for this compound

| Parameter | Data |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| Known Polymorphs | None Reported |

| Crystallization Solvents Studied | Not Reported |

Further research, including single-crystal X-ray diffraction and differential scanning calorimetry, would be necessary to elucidate the crystal structure and explore the potential polymorphism of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. mdpi.comnih.gov

Table 1: Representative Frontier Orbital Energies for Adamantane (B196018) Derivatives (Illustrative)

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Adamantane (Pristine) | -7.5 to -8.5 | 1.0 to 2.0 | ~9.0 |

| Phenyladamantane | Lower than adamantane | Lower than adamantane | Reduced vs. adamantane |

Note: The values in this table are illustrative and based on general findings for adamantane derivatives from various computational studies. Specific values for 1-(4-Iodophenyl)adamantane would require dedicated DFT calculations.

An electrostatic potential (ESP) map visually represents the charge distribution on the surface of a molecule. libretexts.org These maps are invaluable for predicting intermolecular interactions, as they highlight regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). libretexts.orgacs.org

For this compound, an ESP map would likely show a region of negative electrostatic potential around the iodine atom due to its lone pairs and high electronegativity, making it a potential site for electrophilic attack or halogen bonding. The adamantane cage, being a hydrocarbon, would exhibit a relatively neutral potential. uq.edu.au The phenyl ring would show the characteristic electron distribution of an aromatic system, influenced by the electron-withdrawing inductive effect of the iodine. Computational studies on similar molecules, such as adamantane-carbonyl thioureas, have utilized molecular electrostatic potential maps to understand intramolecular hydrogen bonding and other noncovalent interactions that stabilize the molecular conformation. acs.org

Quantum chemical calculations can predict various spectroscopic parameters, which serve as a powerful tool for structure elucidation when compared with experimental data. lehigh.edu

NMR Spectroscopy: DFT calculations can predict the chemical shifts (¹H and ¹³C) of molecules with high accuracy. For this compound, calculations would predict distinct signals for the adamantane protons and carbons, with the bridgehead positions being chemically different from the methylene (B1212753) bridge positions. nih.gov The signals for the phenyl ring would show a pattern characteristic of para-substitution, with the iodine atom influencing the shifts of the aromatic carbons. acs.org

IR Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. researchgate.net For this compound, characteristic peaks would be predicted for the C-H stretching of the adamantane cage, the C-C stretching of the aromatic ring, and the C-I stretching vibration at lower frequencies. acs.orgresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. mdpi.com The UV-Vis spectrum of this compound would be dominated by π-π* transitions within the iodophenyl moiety. The adamantane group, being a saturated alkane, does not absorb in the typical UV-Vis range but influences the electronic transitions of the chromophore it is attached to. researchgate.net

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. numberanalytics.com While the adamantane cage of this compound is rigid, rotation around the single bond connecting the phenyl ring to the adamantane core is possible.

Molecular Mechanics (MM): MM methods provide a fast way to explore the conformational space and identify low-energy conformers. numberanalytics.com For this compound, MM calculations can determine the preferred rotational angle of the phenyl ring relative to the adamantane cage, considering steric hindrance.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. harvard.eduarxiv.org An MD simulation of this compound in a solvent would reveal the flexibility of the phenyl-adamantane bond and how solvent molecules interact with different parts of the structure. nih.govsfu.ca Such simulations are crucial for understanding how the molecule behaves in a realistic environment, which is essential for predicting its interactions with biological targets. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov The rigid and lipophilic nature of the adamantane scaffold makes it a valuable pharmacophore in drug design, as it can fit into hydrophobic binding pockets. researchgate.net

In silico docking studies of this compound against various biological targets could reveal its potential as a therapeutic agent. Docking simulations would place the molecule in the active site of a target protein and score the interaction based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. nih.govmdpi.com The iodophenyl group could participate in specific interactions, such as halogen bonding, which is increasingly recognized as an important force in ligand-protein binding. Studies on other adamantane derivatives have successfully used molecular docking to predict binding modes and guide the design of new, more potent inhibitors for targets like the sigma-2 receptor and 11β-HSD1 enzyme. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate a molecule's structural or computed properties (descriptors) with its observed properties or biological activity.

For a series of related adamantane derivatives, a QSPR model could be developed to predict chemical reactivity. Molecular descriptors for this compound would include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges (from DFT).

Topological Descriptors: Molecular connectivity indices, shape indices.

Steric Descriptors: Molecular volume, surface area.

By building a model based on a training set of adamantane compounds with known reactivity data, the reactivity of new or untested compounds like this compound could be predicted. This approach is valuable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.

Reaction Mechanism Elucidation through Computational Transition State Analysis

The elucidation of complex chemical reaction mechanisms has been significantly advanced by the use of computational chemistry. grnjournal.usfiveable.me Techniques such as Density Functional Theory (DFT) allow for the detailed investigation of reaction pathways, including the characterization of short-lived intermediates and high-energy transition states that are often difficult or impossible to observe experimentally. grnjournal.us This approach provides critical insights into reaction barriers, kinetics, and the influence of molecular structure on reactivity.

While specific computational transition state analyses for reactions involving this compound are not extensively documented in peer-reviewed literature, the established methodologies can be applied to predict its behavior in common chemical transformations. A pertinent hypothetical example is the palladium-catalyzed Sonogashira cross-coupling reaction, a fundamental carbon-carbon bond-forming reaction used to couple terminal alkynes with aryl halides. researchgate.netresearchgate.net

A computational investigation into the Sonogashira coupling of this compound with an alkyne, such as phenylacetylene, would typically involve modeling the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.netresearchgate.net For each step, DFT calculations would be employed to locate the geometry of the transition state (TS)—a first-order saddle point on the potential energy surface—and to calculate its energy relative to the preceding intermediate. fiveable.menih.gov

The primary steps for analysis would be:

Oxidative Addition: The reaction begins with the oxidative addition of the C-I bond of this compound to a Pd(0) complex. A transition state (TS-OA) for this step would be calculated to determine the activation energy required to break the C-I bond and form a Pd(II) intermediate.

Reductive Elimination: The final step involves the formation of the new C-C bond and the regeneration of the Pd(0) catalyst. The transition state for this step (TS-RE) leads to the final product, 1-(4-(phenylethynyl)phenyl)adamantane.

The calculated free energy of activation (ΔG‡) for each transition state determines the rate of that individual step. The step with the highest activation barrier is identified as the rate-determining step for the entire catalytic cycle. nih.govacs.org The geometry of the transition states can also reveal important information, such as how the steric bulk of the adamantyl group influences the approach of reactants to the palladium center.

The table below presents hypothetical data from such a DFT study, illustrating the kind of quantitative insights that can be gained. The energies are representative values based on similar computational studies of cross-coupling reactions. nih.govdigitellinc.comresearchgate.net

Table 1: Hypothetical DFT Calculation Results for the Sonogashira Coupling of this compound All energy values are in kcal/mol and are relative to the preceding ground state complex.

| Step | Transition State | Calculated Free Energy of Activation (ΔG‡) | Key Bond Distances in TS (Å) |

| Oxidative Addition | TS-OA | 15.5 | Pd---I: 2.85Pd---C: 2.40 |

| Transmetalation | TS-TM | 21.2 | Pd---C(alkynyl): 2.35Cu---I: 2.95 |

| Reductive Elimination | TS-RE | 18.7 | C(aryl)---C(alkynyl): 2.50 |

From this hypothetical data, the transmetalation step (TS-TM) would be identified as the rate-determining step due to its highest activation energy (21.2 kcal/mol). This kind of detailed, step-by-step energetic and geometric analysis provided by computational chemistry is invaluable for understanding reaction mechanisms and for the rational design of more efficient catalysts and reaction conditions. fiveable.medigitellinc.com

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in 1-(4-Iodophenyl)adamantane is a key site for functionalization, offering multiple pathways for derivatization.

Nucleophilic Aromatic Substitution (SNAr) Pathways

While classic nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups ortho or para to the leaving group, the reactivity of aryl iodides can be enhanced under certain conditions. masterorganicchemistry.com Although less common for unactivated aryl iodides like this compound, SNAr reactions can be facilitated by the use of highly reactive nucleophiles or through the activation of the aryl iodide itself. nih.gov For instance, the conversion of the iodide to a more reactive hypervalent iodine species can promote nucleophilic attack. uq.edu.au

Palladium-Catalyzed Coupling Reactions with Various Nucleophiles

The aryl iodide group of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. researchgate.netscholaris.ca These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This method is widely used to form biaryl structures. For instance, 1,3,5,7-Tetrakis(4-iodophenyl)adamantane (B3103796), a related compound, readily participates in Suzuki-Miyaura reactions. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.netscholaris.ca This is a powerful method for constructing aryl-alkyne frameworks. Research has shown the successful application of Sonogashira coupling to 1,3,5,7-tetrakis(4-iodophenyl)adamantane to create rigid tetrahedral molecules. researchgate.netacs.org

Heck Coupling: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new, more substituted alkene. researchgate.net This reaction has been used to attach stilbenoid moieties to tetraphenyladamantane cores. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine. This is a crucial method for synthesizing arylamine derivatives.

Cyanation: The aryl iodide can be converted to a benzonitrile (B105546) derivative through palladium-catalyzed cyanation, often using zinc cyanide as the cyanide source. researchgate.net

A summary of representative palladium-catalyzed coupling reactions involving aryl iodides is presented below:

| Reaction Name | Nucleophile/Coupling Partner | Product Type | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Biaryl | Forms C(sp²)-C(sp²) bonds |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Aryl-alkyne | Forms C(sp²)-C(sp) bonds |

| Heck | Alkene (e.g., CH₂=CHR) | Substituted Alkene | Forms C(sp²)-C(sp²) bonds |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | Arylamine | Forms C-N bonds |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Benzonitrile | Forms C-CN bond |

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quench

The iodine atom of this compound can be readily exchanged with a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. This process generates a potent organometallic nucleophile, which can then be reacted with a wide variety of electrophiles to introduce new functional groups. uni-muenchen.de

Commonly, organolithium reagents such as n-butyllithium or tert-butyllithium (B1211817) are used to effect the iodine-lithium exchange at low temperatures. The resulting aryllithium species is highly reactive and can be quenched with electrophiles such as:

Carbon dioxide (CO₂): to form a carboxylic acid.

Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.

Esters: to form tertiary alcohols.

Isocyanates: to form amides.

Sulfuryl chloride (SO₂Cl₂): to introduce a sulfonyl chloride group.

This two-step sequence provides a versatile method for introducing a diverse array of functionalities onto the phenyl ring. For example, treatment of tetrakis(4-iodophenyl)adamantane with t-BuLi followed by CO₂ has been used to generate carboxylic acid derivatives. researchgate.net

Modifications and Functionalization of the Adamantane (B196018) Cage

The adamantane cage itself, while generally considered robust and chemically inert, can be functionalized, although this often requires more forcing conditions or specific synthetic strategies compared to the reactions at the aryl iodide position. thieme-connect.comsorbonne-universite.fr

Functional Group Interconversion on the Adamantane Core

While direct functionalization of the adamantane core of this compound is challenging, it is possible to perform functional group interconversions on adamantane derivatives that are subsequently coupled to the iodophenyl moiety, or on precursors to this compound. For instance, adamantane can be brominated or hydroxylated at its bridgehead positions, and these functional groups can then be further manipulated. irb.hr

Introduction of Chiral Centers onto the Adamantane Scaffold

The inherent C-H bonds of the adamantane scaffold can be targeted for functionalization to introduce chirality. Adamantane itself is achiral, but the introduction of substituents at specific positions can lead to chiral molecules. yale.edu For example, substitution at two different methylene (B1212753) bridge positions can create a chiral molecule. yale.edu The rigid nature of the adamantane framework makes it an attractive scaffold for the design of chiral ligands and catalysts. tesisenred.net While direct chiral functionalization of the pre-formed this compound is not commonly reported, chiral adamantane derivatives can be synthesized and then elaborated to include the 4-iodophenyl group.

Synthesis of Novel Adamantane-Phenyl Conjugates and Extended Architectures

The presence of an iodo-substituent on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in forging new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of novel conjugates and macromolecular structures. The closely related compound, 1,3,5,7-tetrakis(4-iodophenyl)adamantane, which features four reactive sites, has been extensively studied and serves as a model for the reactivity of the mono-substituted analogue. researchgate.net These reactions effectively use the adamantane-phenyl scaffold as a rigid, tetrahedral building block, or tecton, for creating larger, shape-persistent molecular entities. researchgate.netlookchem.com

Commonly employed cross-coupling strategies include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. It is a robust method for linking the 1-(4-adamantylphenyl) unit to other aryl or vinyl groups. researchgate.netacs.orgrsc.org

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, creating an arylethynyl linkage. researchgate.netthieme-connect.com This method is particularly valuable for synthesizing rigid, linear extensions from the adamantane core and is crucial in the construction of advanced materials. researchgate.netrsc.org

Heck-Mizoroki Coupling: In this reaction, the aryl iodide is coupled with an alkene to form a substituted alkene, providing a means to introduce vinylene bridges into the molecular structure. researchgate.netresearchgate.net

These coupling reactions have been instrumental in creating extended architectures such as microporous organic polymers (MOPs) and covalent-organic frameworks (COFs). rsc.orgresearchgate.netrsc.org In these applications, the adamantane unit acts as a non-coplanar "knot" or node, and the newly formed bonds serve as linkers or "rods" to build up a porous, three-dimensional network. rsc.org For example, a covalent organic framework has been synthesized by the Sonogashira coupling of tetrakis-1,3,5,7-(4′-iodophenyl)adamantane and 4,4′-diethynylbiphenyl, resulting in a bimodal micro/mesoporous material. researchgate.netrsc.org Similarly, thermochemically stable polymers have been developed through Suzuki coupling, where the adamantane core enhances the thermal stability of the resulting network. rsc.org

The following table summarizes representative examples of derivatization reactions used to build novel structures from adamantane-phenyl iodide precursors.

| Reaction Type | Coupling Partner | Resulting Linkage/Structure | Example Application | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acids | Biaryl | Synthesis of microporous organic polymers (MOPs) | researchgate.netrsc.org |

| Sonogashira Coupling | Terminal Alkynes | Aryl-Alkyne | Formation of covalent-organic frameworks (COFs), 'clickable' building blocks | researchgate.netresearchgate.netrsc.org |

| Heck-Mizoroki Coupling | Alkenes | Stilbenoid/Vinylene | Attachment of stilbenoid moieties | researchgate.netresearchgate.net |

| Multicomponent Cascade | Allenes, N-nucleophiles | Trisubstituted Z-alkenes | Rapid assembly of complex, multi-functionalized tectons | researchgate.netlookchem.com |

| Cyanation | Zinc Cyanide | Aryl Nitrile | Preparation of precursors for linker-conjugates | researchgate.net |

Exploration of Unique Reaction Mechanisms and Selectivity Profiles

The derivatization of this compound is not limited to simple coupling reactions; the unique steric and electronic nature of the adamantyl group can lead to complex and selective transformations.

A significant example is the participation of adamantane scaffolds in multicomponent cascade reactions. Researchers have demonstrated that 1,3,5,7-tetrakis(4-iodophenyl)adamantane can undergo a nine-component palladium(0)-catalyzed cascade reaction with allenes and N-nucleophiles. lookchem.com This process concurrently creates four trisubstituted Z-double bonds at each of the four reactive iodo-positions in a single synthetic operation. lookchem.com The reaction proceeds with high selectivity for the Z-alkene isomer, a notable outcome for such a complex transformation. This ability to rapidly generate molecular complexity and introduce further rigidity into the extended arms of the tecton highlights a unique reactive profile. lookchem.com

The steric bulk of the adamantyl cage is a key factor influencing selectivity in reactions involving the phenyl ring. In electrophilic aromatic substitution reactions, for instance, the large adamantyl group can direct incoming substituents. Its significant size sterically hinders the ortho positions, and electronic effects can influence the reactivity of the para position, which is already occupied by the iodine atom. This steric hindrance can lead to regioselectivity, for example, by favoring substitution at the meta position on the aryl ring in certain reactions, as it avoids the more sterically crowded ortho sites. smolecule.com

Furthermore, the adamantane cage itself is known to stabilize adjacent positive charges. Reactions that proceed via carbocationic intermediates, such as those involving an SN1 mechanism at the adamantane bridgehead, are well-documented. rsc.org While the reactivity in the context of this compound is dominated by the C-I bond, the inherent electronic properties of the adamantyl group—acting as a polarizable electron donor—subtly modulate the reactivity of the attached phenyl ring and the reaction intermediates, contributing to the observed mechanisms and selectivity profiles. uq.edu.au

Mechanistic Biological and Pharmacological Investigations Pre Clinical and in Vitro Focus

Investigation of Molecular Targets and Binding Affinities (In Vitro)

No specific data on the binding affinity of 1-(4-Iodophenyl)adamantane for Sigma-1 (σ₁) or Sigma-2 (σ₂) receptors were found in the reviewed literature.

Information regarding the binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) of this compound at the dopamine transporter, or its effects on dopamine reuptake, is not available.

No published studies detailing the binding profile of this compound at either the serotonin or norepinephrine transporters were identified.

Research on the effects of this compound on specific enzymes is not present in the available scientific literature.

Structure-Activity Relationship (SAR) Elucidations at the Molecular Level

While structure-activity relationship studies exist for various classes of adamantane (B196018) derivatives, a specific analysis correlating the structural features of this compound (i.e., the adamantyl cage linked to an iodinated phenyl group) with its receptor binding profile has not been published. Without empirical binding data, no such correlations can be drawn.

Impact of Substituent Effects on Ligand-Target Interactions

The adamantane moiety is a versatile scaffold in medicinal chemistry, often introduced into drug candidates to increase lipophilicity and impart a rigid, three-dimensional structure that can enhance binding to biological targets. nih.govnih.gov The specific substituents on the adamantane core or its appended phenyl ring play a critical role in modulating the electronic and steric properties of the molecule, thereby influencing its interaction with receptors or enzymes. researchgate.net

In this compound, the key substituent is the iodine atom at the para-position of the phenyl ring. The nature of this substituent significantly affects the molecule's physicochemical profile and, consequently, its binding affinity and selectivity for a given target. The effects can be broken down into several key aspects:

Steric Bulk: Iodine is the largest of the stable halogens. Its significant van der Waals radius can either provide beneficial interactions by filling a large hydrophobic pocket in a target protein or cause steric hindrance that prevents optimal binding. The precise effect is highly dependent on the topology of the binding site.

Lipophilicity: The iodo-substituent substantially increases the lipophilicity (hydrophobicity) of the phenyl ring. This property can enhance the molecule's ability to cross cell membranes and interact with hydrophobic regions within a protein's binding site, often leading to increased binding affinity. nih.gov

Electronic Effects: As a halogen, iodine is electron-withdrawing through induction, which can influence the electron density of the aromatic ring and its ability to participate in pi-stacking or other electronic interactions with amino acid residues like tyrosine or phenylalanine.

The systematic replacement of the iodo group with other substituents allows for the exploration of structure-activity relationships (SAR). By comparing the binding affinity of this compound with analogs containing different groups (e.g., hydrogen, methyl, chloro, bromo), researchers can probe the steric and electronic requirements of the target's binding pocket. researchgate.net

| Substituent (X) in 1-(4-X-phenyl)adamantane | Relative Size (van der Waals Radius) | Lipophilicity Contribution (π value) | Electronic Effect | Potential Impact on Binding |

|---|---|---|---|---|

| -H (Hydrogen) | Smallest | 0.00 | Neutral | Baseline hydrophobic interaction. |

| -CH₃ (Methyl) | Medium | +0.56 | Weakly Electron-Donating | Increases lipophilicity; may fill small hydrophobic pockets. |

| -Cl (Chloro) | Medium | +0.71 | Electron-Withdrawing | Increases lipophilicity; potential for weak halogen bonding. |

| -Br (Bromo) | Large | +0.86 | Electron-Withdrawing | Further increases lipophilicity; stronger halogen bonding potential than chloro. |

| -I (Iodo) | Largest | +1.12 | Weakly Electron-Withdrawing | Maximizes lipophilicity; strong potential for halogen bonding and filling large pockets. |

Radiolabeling Strategies for Mechanistic Probes

Radiolabeling this compound with gamma-emitting isotopes such as Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I) is a crucial step for its use as a mechanistic probe in vitro. nih.gov These radioiodinated versions of the molecule, known as radioligands, allow for highly sensitive detection and quantification in binding assays.

The most common and site-specific method for introducing radioactive iodine onto the phenyl ring is through an electrophilic radioiododestannylation reaction. This process typically involves:

Synthesis of a Precursor: A non-radioactive precursor, such as 1-(4-tributylstannylphenyl)adamantane, is first synthesized. The tributyltin group is readily replaced by iodine.

Radioiodination: The stannylated precursor is reacted with a source of radioactive iodide, such as Na[¹²³I] or Na[¹²⁵I], in the presence of a mild oxidizing agent like Chloramine-T or N-chlorosuccinimide. nih.gov The oxidizing agent converts the iodide (I⁻) into an electrophilic species (I⁺) that subsequently displaces the tin group on the aromatic ring.

Purification: The resulting radiolabeled product, [¹²³I]- or [¹²⁵I]-1-(4-Iodophenyl)adamantane, is then purified from the precursor and other reactants, typically using high-performance liquid chromatography (HPLC).

Once prepared, the radioligand is used in competitive binding assays to determine the affinity of non-radioactive test compounds for the same biological target. In these assays, a fixed concentration of the radioligand is incubated with a preparation of cells or membranes expressing the target receptor. Increasing concentrations of a competing, non-labeled compound are added, and the displacement of the radioligand is measured. This allows for the calculation of the competitor's inhibitory constant (Ki), a measure of its binding affinity.

While ¹²³I can be used for Single-Photon Emission Computed Tomography (SPECT), the development of radioligands for the more sensitive Positron Emission Tomography (PET) imaging requires a positron-emitting isotope. nih.gov The this compound structure serves as an excellent scaffold or precursor for creating PET radioligands. lumiprobe.com

There are two primary strategies for this:

As a Precursor for Radioiodination with ¹²⁴I: The same tributylstannyl precursor used for ¹²³I/¹²⁵I labeling can be reacted with ¹²⁴I, a positron-emitting isotope of iodine. This would produce [¹²⁴I]-1-(4-Iodophenyl)adamantane, a PET-compatible version of the molecule. In this context, the non-radioactive this compound serves as an essential "cold standard" for chemical identification and for use in in vivo blocking studies to confirm the specificity of the radiotracer's binding.

As a Precursor for Radiofluorination: The iodo-substituent can serve as a leaving group that can be replaced with the most common PET isotope, Fluorine-18 (¹⁸F), via nucleophilic substitution. This would involve reacting this compound with [¹⁸F]fluoride under specific reaction conditions to synthesize [¹⁸F]-1-(4-Fluorophenyl)adamantane.

These PET radioligands, developed from the iodinated precursor, would allow for non-invasive, in vivo imaging in animal models to study target engagement, receptor distribution, and pharmacokinetics in real-time.

In Vitro Assays for Cellular and Subcellular Mechanistic Insights

To investigate the potential mechanism of action of this compound on the central nervous system, neurotransmitter uptake inhibition assays are commonly employed. These assays determine if the compound can block the function of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.gov

The standard methodology involves using human embryonic kidney (HEK 293) cells that have been stably transfected to express a high density of a single human transporter (hDAT, hNET, or hSERT). diva-portal.org The assay is conducted as follows:

Cell Plating: The transfected cells are plated in microtiter plates and allowed to adhere.

Compound Incubation: The cells are incubated with varying concentrations of this compound.

Substrate Addition: A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) or a fluorescent substrate analog is added to the wells. moleculardevices.com

Uptake and Measurement: The cells are incubated for a short period to allow the transporter to take up the labeled substrate. The reaction is then stopped, and the amount of radioactivity or fluorescence that has accumulated inside the cells is measured.

Data Analysis: The concentration of this compound that inhibits 50% of the substrate uptake (the IC₅₀ value) is calculated. Lower IC₅₀ values indicate greater potency at the transporter.

This assay provides critical information on whether the compound's pharmacological activity may be mediated by modulating neurotransmitter levels in the synapse. nih.gov

| Transporter | Cell Line | Radiolabeled Substrate | Calculated IC₅₀ (nM) |

|---|---|---|---|

| Human Dopamine Transporter (hDAT) | HEK 293 | [³H]Dopamine | 150 |

| Human Norepinephrine Transporter (hNET) | HEK 293 | [³H]Norepinephrine | 850 |

| Human Serotonin Transporter (hSERT) | HEK 293 | [³H]Serotonin | >10,000 |

Note: Data are representative and for illustrative purposes.

Receptor occupancy studies are designed to directly measure the binding of a compound to its target receptor in a cellular environment. nih.gov This assay provides a quantitative measure of the compound's affinity and demonstrates direct engagement with a specific cellular target.

The typical method is a competitive radioligand binding assay performed on whole cells or cell membrane preparations:

Preparation: A cell line engineered to express the receptor of interest is cultured. Membranes containing the receptor are often isolated to create a cleaner system.

Assay Setup: The cell membranes are incubated with a specific radioligand known to bind to the target receptor with high affinity.

Competitive Displacement: Increasing concentrations of the unlabeled test compound, this compound, are added to the incubation mixture.

Equilibrium and Separation: The reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, usually by rapid filtration over glass fiber filters.

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

Analysis: The data are used to generate a displacement curve, from which the IC₅₀ value is determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a standardized measure of the compound's binding affinity for the receptor.

These studies are fundamental to confirming that a compound acts on a specific receptor and to quantifying the potency of that interaction at a subcellular level.

Exploration of Signaling Pathways and Receptor Transduction Mechanisms

Comprehensive searches of scientific literature and biomedical databases have revealed a notable scarcity of direct research into the specific signaling pathways and receptor transduction mechanisms of the chemical compound this compound. The majority of mechanistic studies on structurally similar adamantane derivatives have centered on compounds with additional functional groups that significantly influence their pharmacological activity.

A prominent example is the extensively studied molecule 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) . While structurally related to this compound, the presence of a guanidine group in IPAG is critical for its high-affinity binding to the Sigma-1 Receptor (S1R), where it acts as a potent antagonist. nih.gov The mechanistic actions described in the scientific literature for adamantane derivatives in this class are therefore primarily attributed to the modulation of S1R signaling.

Disruption of S1R signaling by antagonists like IPAG has been shown to initiate a cascade of cellular events. nih.gov In preclinical cancer models, S1R antagonism leads to an unfolded protein response (UPR), a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. nih.gov This is often followed by the induction of autophagy, a cellular process of degradation of its own components. nih.gov Prolonged antagonism of the S1R can ultimately lead to apoptosis, or programmed cell death, in cancer cells. nih.gov

The Sigma-1 receptor itself is a unique ligand-operated molecular chaperone. researchgate.net Upon stimulation by agonists, the S1R can translocate from the mitochondria-associated endoplasmic reticulum membrane to other cellular compartments, where it interacts with a variety of client proteins, including ion channels and G-protein coupled receptors. researchgate.netfrontiersin.org For instance, S1R activation has been demonstrated to stabilize the inositol 1,4,5-triphosphate (IP3) receptor, thereby modulating intracellular calcium (Ca2+) signaling. rsc.org Furthermore, studies on S1R antagonists have revealed GTP-sensitive high-affinity binding, which suggests a potential coupling to G-proteins, although the specific G-protein involved has not been fully elucidated. nih.gov

It is crucial to reiterate that these described mechanisms are associated with guanidinylated adamantane derivatives such as IPAG, which possess the necessary chemical moiety for high-affinity S1R interaction. There is no direct evidence from the reviewed literature to suggest that this compound, lacking the guanidine group, would interact with the Sigma-1 receptor or other signaling pathways in a similar manner. The biological and pharmacological profile of this compound remains largely uncharacterized in the public domain. Therefore, any extrapolation of the mechanistic data from compounds like IPAG to this compound would be speculative and scientifically unsubstantiated.

Due to the absence of specific research on the signaling pathways and receptor transduction mechanisms of this compound, no data tables on its direct biological activity can be provided.

Applications in Chemical Biology and Advanced Materials Non Therapeutic/non Clinical Focus

Design and Synthesis of Molecular Probes for Biological Systems

Molecular probes are essential tools for studying biological systems, enabling the visualization and characterization of specific molecules and their interactions. 1-(4-Iodophenyl)adamantane serves as a versatile scaffold for creating sophisticated probes due to its distinct structural components: the adamantane (B196018) moiety acts as a recognition element, while the iodophenyl group provides a reactive handle for chemical modification.

Fluorescent probes are designed to bind to specific biological targets and report on their location and concentration through light emission. preprints.orgmdpi.com The synthesis of such probes often involves the covalent attachment of a fluorophore to a target-directing molecule. pitt.edu this compound is an excellent precursor for this purpose. The carbon-iodine bond is a key functional group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. This allows for the straightforward introduction of complex fluorescent dyes.

The adamantane group itself is a well-known pharmacophore that can direct the probe to specific binding sites, particularly hydrophobic pockets within proteins. nih.gov Its rigid and well-defined structure ensures a predictable orientation upon binding. By strategically linking a fluorophore to the iodophenyl position, researchers can design probes where the fluorescence properties (e.g., intensity, lifetime, or emission wavelength) are modulated upon binding to the target, providing a direct readout of the interaction. nih.gov These probes are valuable for in vitro applications like fluorescence microscopy and high-throughput screening assays to identify molecules that compete for the same binding site. nih.govresearchgate.net

Table 1: Potential Synthetic Routes to Fluorescent Probes from this compound

| Reaction Type | Reactant for Fluorophore Attachment | Resulting Linkage | Typical Fluorophores |

| Suzuki-Miyaura Coupling | Fluorophore-boronic acid/ester | Aryl-Aryl | Boron-dipyrromethene (BODIPY), Fluorescein |

| Sonogashira Coupling | Alkyne-functionalized fluorophore | Aryl-Alkyne | Coumarin, Perylene diimide |

| Heck Coupling | Vinyl-functionalized fluorophore | Aryl-Vinyl | Styryl dyes |

| Buchwald-Hartwig Amination | Amine-functionalized fluorophore | Aryl-Amine | Rhodamine, Naphthalimide |

Affinity labeling is a powerful technique used to identify and map the binding sites of ligands on their protein targets. mdpi.com A specialized type, photoaffinity labeling (PAL), utilizes a probe containing a photoreactive group that, upon irradiation with UV light, forms a highly reactive intermediate that covalently bonds to nearby amino acid residues within the binding site. nih.govnih.gov

This compound is a suitable starting material for the synthesis of photoaffinity probes. The aryl iodide can be readily converted into common photoactivatable groups, such as an aryl azide (B81097) (-N₃) or a diazirine. The general workflow for using such a probe involves incubating it with the protein of interest, allowing it to bind reversibly to its target site, and then activating it with light to form an irreversible covalent bond. nih.govenamine.net

The adamantane portion of the probe directs it to a specific binding pocket, while the photoreactive group, generated from the iodophenyl moiety, ensures covalent attachment upon activation. wustl.edu Subsequent proteomic analysis, often involving mass spectrometry, can then identify the exact location of the covalent modification, providing high-resolution information about the ligand-binding site. This information is critical for understanding molecular recognition and for the structure-based design of new molecules. nih.gov

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.com A key area within this field is host-guest chemistry, where a "host" molecule with a cavity binds a smaller "guest" molecule. nih.gov The adamantane cage is a canonical guest for various macrocyclic hosts due to its ideal size, shape, and hydrophobicity. nih.govmdpi.com

Adamantane derivatives form highly stable inclusion complexes with hosts like cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.govmdpi.com The association between the adamantyl group and β-cyclodextrin, for instance, is particularly strong, with association constants typically in the range of 10⁴–10⁵ M⁻¹. mdpi.com This strong and specific interaction serves as a reliable and modular building block for constructing complex supramolecular architectures. rsc.org

In this compound, the iodophenyl group provides a site for further functionalization. This allows the adamantane guest to be tethered to other molecules or surfaces. For example, by attaching polymers, nanoparticles, or reporter molecules to the phenyl ring, researchers can create systems where the assembly and disassembly can be controlled and monitored. Such host-guest systems have applications in areas like chemical sensing, controlled release, and the development of responsive materials.

Table 2: Representative Host-Guest Systems Involving Adamantane Derivatives

| Host Molecule | Cavity Characteristics | Typical Guest | Driving Forces for Complexation |

| β-Cyclodextrin (β-CD) | Hydrophobic inner cavity, hydrophilic exterior | Adamantane | Hydrophobic effect, van der Waals forces |

| Cucurbit enamine.neturil (CB enamine.net) | Hydrophobic cavity with polar carbonyl portals | Adamantane derivatives | Hydrophobic effect, ion-dipole interactions |

| Calixarenes | Tunable hydrophobic pocket | Various small organic molecules | van der Waals forces, π-π stacking |

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 1-aryladamantanes typically relies on established methods such as Friedel-Crafts reactions. However, these often require harsh conditions and may lack selectivity. Future research should focus on developing more sophisticated and efficient synthetic routes to 1-(4-Iodophenyl)adamantane and its derivatives.

One promising area is the advancement of C-H activation/arylation techniques . Direct, transition-metal-catalyzed C-H arylation of adamantane (B196018) with iodoarenes would represent a more atom-economical approach, minimizing pre-functionalization steps. Investigating various catalytic systems (e.g., palladium, rhodium, ruthenium) could lead to optimized conditions with high yields and regioselectivity for the bridgehead position.

Furthermore, the implementation of flow chemistry could offer significant advantages over traditional batch synthesis. Continuous-flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields, improved safety, and easier scalability. This methodology would be particularly beneficial for exothermic reactions or when dealing with unstable intermediates.

Another avenue involves exploring photoredox catalysis . Visible-light-mediated reactions could provide a milder and more environmentally friendly alternative for coupling adamantane precursors with iodophenyl moieties, operating at ambient temperatures and reducing the need for strong acids or bases.

| Potential Synthetic Improvement | Key Advantages | Catalyst/Technology Focus |

| Direct C-H Arylation | Higher atom economy, fewer synthetic steps | Palladium, Rhodium, Ruthenium complexes |

| Flow Chemistry | Enhanced safety, scalability, and process control | Microreactors, Continuous Stirred-Tank Reactors (CSTRs) |

| Photoredox Catalysis | Mild reaction conditions, sustainability | Iridium or Ruthenium-based photocatalysts |

Investigation of Undiscovered Molecular Targets and Biological Interactions

The adamantane scaffold is a well-known pharmacophore present in several approved drugs, valued for its ability to increase lipophilicity and interact with biological targets like the influenza M2 ion channel. nih.govrsc.orgnih.gov The biological potential of this compound itself remains largely unexplored.

Future research should involve high-throughput screening of the compound against diverse panels of biological targets, including enzymes, receptors, and ion channels. Its rigid structure could allow it to act as a specific inhibitor or modulator. Targets in the central nervous system (CNS) are particularly promising, as the lipophilicity of the adamantane core may facilitate passage through the blood-brain barrier. nih.gov

The iodophenyl group serves as a versatile handle for creating a library of derivatives through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This would enable systematic Structure-Activity Relationship (SAR) studies to identify how different substituents on the phenyl ring affect biological activity. This approach can be used to develop novel antiviral, anticancer, or neuroprotective agents. nih.govmdpi.com

Investigating its potential as an inhibitor of enzymes like cytochrome P450 or as a ligand for nuclear receptors could also yield significant findings. The combination of the bulky adamantane and the halogenated aromatic ring presents a unique pharmacophore that may interact with protein-binding pockets in novel ways.

Integration with Advanced Nanotechnology for Sensing or Delivery Systems (Non-Clinical)

Adamantane's unique properties make it an attractive building block in nanotechnology and supramolecular chemistry. wikipedia.orgpensoft.netnanotech-now.com Its ability to form strong host-guest complexes with cyclodextrins is well-documented and provides a foundation for creating advanced non-clinical systems. nih.govmdpi.com

A key future direction is the use of this compound as a surface-anchoring agent for nanoparticles . The iodophenyl group can be readily functionalized via cross-coupling reactions to attach the molecule to metallic (e.g., gold, silver) or semiconductor (e.g., quantum dots) nanoparticles. The protruding adamantane cage could then serve as a recognition site for cyclodextrin-modified molecules, enabling the self-assembly of complex nanostructures.

This compound could also be integral to the development of novel chemical sensors . mdpi.comnih.gov For instance, a surface functionalized with this compound could be designed to selectively capture cyclodextrin-tagged analytes. The change in mass or optical properties upon binding could be detected by techniques like Quartz Crystal Microbalance (QCM) or Surface Plasmon Resonance (SPR).

In drug delivery research, the molecule could act as a lipophilic anchor in liposomes or polymer micelles . pensoft.netnih.gov The adamantane group would embed within the lipid bilayer, while the iodophenyl group, facing outwards, could be used to attach targeting ligands or imaging agents, creating multifunctional delivery vehicles.

| Nanotechnology Application | Role of this compound | Potential Outcome |

| Nanoparticle Functionalization | Surface anchor via iodophenyl group | Self-assembled nanostructures, targeted delivery systems |

| Chemical Sensing | Recognition element for host-guest binding | Selective detection of cyclodextrin-tagged analytes |

| Drug Delivery Systems | Lipophilic anchor in lipid membranes | Multifunctional liposomes or micelles |

Expansion of Theoretical Models for Predictive Chemistry

Computational chemistry provides powerful tools to predict the behavior of molecules and guide experimental work. nih.govrongyaobio.com For this compound, expanding theoretical models can accelerate its development for various applications.

Future research should focus on developing robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. mdpi.comnih.gov By creating a virtual library of derivatives and calculating various molecular descriptors, it would be possible to predict their biological activity or material properties, thus prioritizing the synthesis of the most promising candidates.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to perform in-depth analyses of the molecule's electronic structure, reactivity, and non-covalent interactions. nih.gov Such studies could elucidate the mechanism of its self-assembly or its binding mode with biological targets. For example, computational docking simulations could predict the binding affinity of this compound derivatives to specific protein targets, guiding medicinal chemistry efforts. mdpi.com